molecular formula C21H14N2O4 B5204922 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione

2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione

Cat. No. B5204922
M. Wt: 358.3 g/mol
InChI Key: DZASDXOJQKFKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione, also known as ANIT, is a synthetic compound that has been widely used in scientific research due to its unique properties. ANIT is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C22H14N2O4. In

Scientific Research Applications

2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has been widely used in scientific research as a model compound for studying drug-induced liver injury and cholestasis. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can induce hepatotoxicity by inhibiting the bile salt export pump (BSEP), which is responsible for transporting bile acids from hepatocytes to bile canaliculi. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced cholestasis can lead to the accumulation of bile acids in hepatocytes, resulting in oxidative stress, inflammation, and cell death. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has also been used as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

Mechanism of Action

2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione inhibits BSEP by binding to its substrate-binding site and blocking the transport of bile acids. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione also induces the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and activates the nuclear factor-kappa B (NF-κB) signaling pathway, which promotes inflammation and oxidative stress. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also induce the formation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity is characterized by the elevation of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and the accumulation of bile acids in hepatocytes. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also induce the formation of bile ductular structures and the proliferation of cholangiocytes, which are involved in the repair and regeneration of the liver. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced cholestasis can lead to the disruption of bile flow and the impairment of liver function.

Advantages and Limitations for Lab Experiments

2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione is a useful tool for studying drug-induced liver injury and cholestasis in vitro and in vivo. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity can be monitored by measuring the levels of liver enzymes and bile acids in serum and liver tissue. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also be used to evaluate the efficacy of drugs and natural compounds in preventing or treating liver injury. However, 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has some limitations, such as its low solubility in water and its potential toxicity to experimental animals and humans.

Future Directions

There are several future directions for 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione research, including the development of more efficient and safer synthesis methods, the identification of novel targets and pathways involved in 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity, and the evaluation of 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione as a potential therapeutic agent for liver diseases. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also be used as a tool for studying the mechanisms of drug-induced liver injury and cholestasis in different species and disease models. Additionally, 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be combined with other compounds or therapies to enhance its therapeutic effects and reduce its toxicity.

Synthesis Methods

2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be synthesized using various methods, including the reaction between 2-nitrobenzaldehyde and aniline in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction between 4-nitrobenzaldehyde and aniline in the presence of acetic anhydride and zinc chloride. The yield of 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reactant ratio.

properties

IUPAC Name

2-anilino-2-(4-nitrophenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19-17-8-4-5-9-18(17)20(25)21(19,22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)23(26)27/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZASDXOJQKFKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione

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